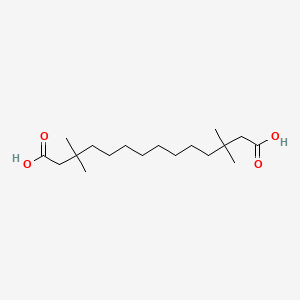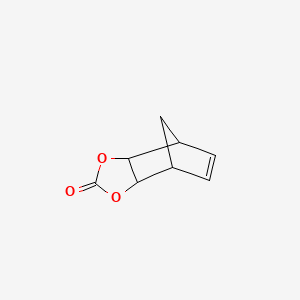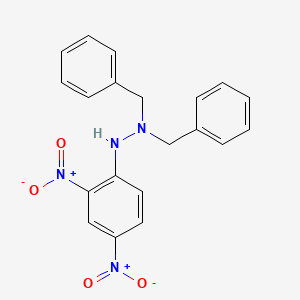
1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two benzyl groups and a 2,4-dinitrophenyl group attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of hydrazine with 2,4-dinitrochlorobenzene in the presence of a suitable solvent such as methanol. The reaction is carried out at low temperatures and then allowed to proceed at room temperature for an extended period, usually around two days. The reaction mixture is then filtered, and the filtrate is distilled under vacuum to obtain the desired product as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymerization catalysts and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of hydrazones. This interaction can affect the function of enzymes and other proteins, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in detecting aldehydes and ketones.
1,2-Diphenylhydrazine: Used in the synthesis of various organic compounds.
1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine: Employed in the study of chemical reactions and mechanisms.
Uniqueness
1,1-Dibenzyl-2-(2,4-dinitrophenyl)hydrazine is unique due to the presence of both benzyl and dinitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
24648-21-3 |
|---|---|
Fórmula molecular |
C20H18N4O4 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
1,1-dibenzyl-2-(2,4-dinitrophenyl)hydrazine |
InChI |
InChI=1S/C20H18N4O4/c25-23(26)18-11-12-19(20(13-18)24(27)28)21-22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 |
Clave InChI |
NNTPPLJYDIJQIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


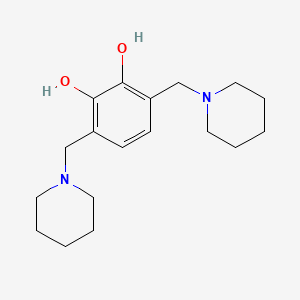
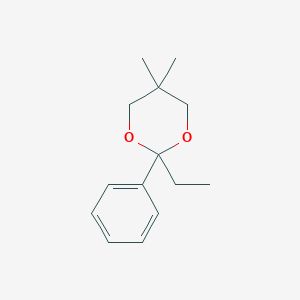
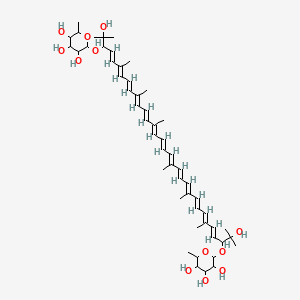
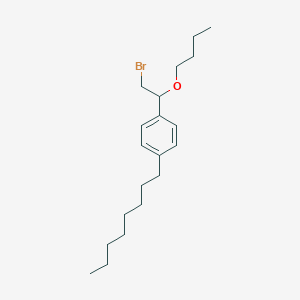
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
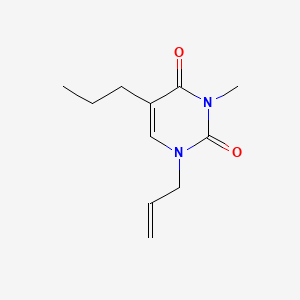
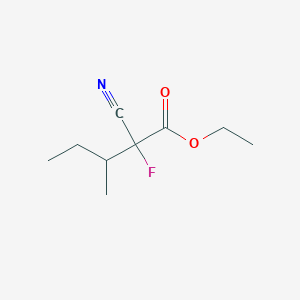
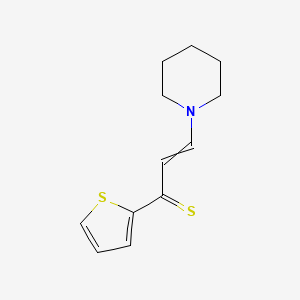
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)


